6,7-Dimethoxy-3-(6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one
Overview
Description
Hydrastine is an isoquinoline alkaloid that was discovered in 1851 by Alfred P. Durand . Hydrastine has a molecular formula of C21H21NO6 and a molar mass of 383.4 g/mol . It is known for its various pharmacological properties, including antimicrobial and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of hydrastine has been a subject of interest for many years. One of the earliest attempts was reported by Sir Robert Robinson and co-workers in 1931 . The synthesis involves several key steps, including the formation of a lactonic amide intermediate through a Passerini reaction, followed by ring-closure and hydrogenation reactions . More recent methods have employed chiral epoxide ring-opening and cascade cyclization strategies to achieve enantioselective synthesis .
Industrial Production Methods
Industrial production of hydrastine typically involves extraction from goldenseal roots, where it is present along with other alkaloids like berberine and canadine . The extraction process usually involves solvent extraction followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Hydrastine undergoes various chemical reactions, including:
Oxidation: Hydrastine can be oxidized to form hydrastinine, a compound with haemostatic properties.
Reduction: Reduction reactions can modify the isoquinoline ring structure.
Substitution: Substitution reactions can occur on the methoxy groups attached to the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using platinum oxide (PtO2) as a catalyst is often employed.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products
Hydrastinine: Formed through oxidation of hydrastine.
Demethylated Derivatives: Formed through substitution reactions involving the methoxy groups.
Scientific Research Applications
Hydrastine has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor for synthesizing other isoquinoline alkaloids.
Biology: Studied for its role in plant defense mechanisms.
Medicine: Known for its antimicrobial, anti-inflammatory, and haemostatic properties.
Industry: Used in the production of herbal supplements and homeopathic preparations.
Mechanism of Action
The exact mechanism of action of hydrastine is not fully understood. it is known to interact with various molecular targets, including GABA receptors, where it acts as a competitive antagonist . Hydrastine also exhibits antimicrobial activity by disrupting bacterial cell membranes .
Comparison with Similar Compounds
Hydrastine is often compared with other isoquinoline alkaloids such as:
Berberine: Another major alkaloid found in goldenseal with antimicrobial and anti-inflammatory properties.
Canadine: Known for its antimicrobial activity.
Hydrastinine: A derivative of hydrastine with haemostatic properties.
Uniqueness
Hydrastine is unique due to its dual role as both an antimicrobial and a haemostatic agent. Its ability to undergo various chemical transformations also makes it a valuable compound for synthetic chemistry .
Properties
IUPAC Name |
6,7-dimethoxy-3-(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-3H-2-benzofuran-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859216 | |
Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73554-66-2, 118-08-1 | |
Record name | 6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-yl)-1(3H)-isobenzofuranone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40859216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrastine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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